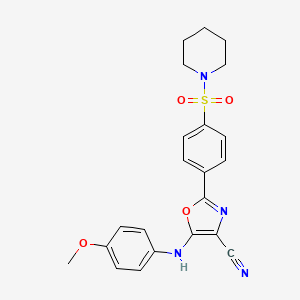

5-((4-Methoxyphenyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(4-methoxyanilino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-29-18-9-7-17(8-10-18)24-22-20(15-23)25-21(30-22)16-5-11-19(12-6-16)31(27,28)26-13-3-2-4-14-26/h5-12,24H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIRTSRJONLRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-Methoxyphenyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional groups:

- Amino group : Contributes to its interaction with biological targets.

- Oxazole ring : Known for its biological activity, particularly in drug design.

- Piperidine sulfonamide : Imparts unique properties that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in key metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, impacting signaling pathways associated with various diseases.

- Antitumor Activity : Preliminary studies indicate potential anticancer properties, possibly through apoptosis induction in cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

- Substituents on the phenyl rings significantly affect potency and selectivity for target enzymes.

- The presence of the methoxy group enhances lipophilicity, which may improve cellular uptake.

- The piperidine moiety is essential for maintaining the compound's binding affinity to biological targets.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Anticancer Studies : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the oxazole core can enhance antitumor efficacy .

- Inflammation Models : Research indicated that related sulfonamide derivatives showed promise in reducing inflammation markers in animal models, supporting the anti-inflammatory potential of this class of compounds .

- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and target proteins involved in cancer progression, reinforcing its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Oxazole Modifications

Position 5: Amino Substituent Variability

- Target Compound: 4-Methoxyphenylamino group (electron-donating methoxy group).

- Analog 1: 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile () Substituent: 4-Fluorobenzylamino group (electron-withdrawing fluorine).

Position 2: Aromatic and Heterocyclic Substituents

- Target Compound : 4-(Piperidin-1-ylsulfonyl)phenyl (bulky sulfonamide group).

- Analog 2 : 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile ()

- Substituent: Piperazinyl group with 2-chlorobenzoyl.

- Impact: Introduction of a chlorinated aromatic ring and carbonyl group may enhance electrophilic interactions.

- Analog 3: 2-(4-Fluorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile () Substituent: Indole moiety (planar, aromatic). Impact: Indole’s π-stacking ability could improve antifungal activity, as noted in related studies .

Functional Group Variations

Sulfonamide vs. Sulfonyl Groups

- Target Compound : Piperidin-1-ylsulfonyl (rigid, bicyclic structure).

- Analog 4: 5-((4-Ethoxyphenyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile () Difference: Ethoxy group instead of methoxy.

Carbonitrile Positioning

- Analog 5: 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile () Core Structure: Pyrazole-4-carbonitrile. Impact: Pyrazole’s smaller ring size may reduce steric hindrance compared to oxazole derivatives .

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound Name | Position 5 Substituent | Position 2 Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 4-Methoxyphenylamino | 4-(Piperidin-1-ylsulfonyl)phenyl | 452.5 | Sulfonamide, methoxy |

| 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-oxazole-4-carbonitrile | 4-Fluorobenzylamino | 5-[(4-Methoxyphenoxy)methyl]-2-furyl | N/A | Fluorine, furyl |

| 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile | N/A | 4-(2-Chlorobenzoylpiperazin-1-yl)phenyl | 422.9 | Chlorobenzoyl, piperazine |

| 2-(4-Fluorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile | 1H-Indol-3-yl | 4-Fluorophenyl | N/A | Indole, fluorine |

Table 2: Functional Group Impact

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what purification methods are critical?

Answer:

The synthesis of this oxazole derivative likely involves coupling reactions. A validated approach for analogous sulfonamide-containing compounds uses 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid as a precursor, activated by EDCI/HOBt in anhydrous acetonitrile, followed by amine coupling . Post-reaction purification includes sequential washing with saturated NaHCO₃ (to remove acidic impurities) and 10% citric acid (to neutralize basic residues). Recrystallization from ethanol or diisopropyl ether ensures high purity. Monitoring reaction progress via TLC or HPLC is advised to optimize intermediate isolation .

Basic: What analytical techniques confirm the molecular structure and purity of this compound?

Answer:

- Single-crystal X-ray diffraction resolves structural ambiguities, providing bond lengths/angles (e.g., mean C–C = 0.002 Å, R factor ≤0.043) .

- ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ ~3.7 ppm, aromatic protons at δ 6.8–7.9 ppm) .

- IR spectroscopy detects functional groups (e.g., sulfonamide S=O stretches ~1612 cm⁻¹) .

- Elemental analysis (e.g., %C, %H, %N within ±0.05% of theoretical values) and HPLC (≥97% purity) validate purity .

Basic: How are physical properties like melting point and solubility determined experimentally?

Answer:

- Melting point : Use differential scanning calorimetry (DSC) or a capillary tube apparatus (reported ranges: 134–151°C for related oxazole derivatives) .

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, acetonitrile) followed by UV-Vis quantification. For example, sulfonamide-containing analogs show moderate solubility in polar aprotic solvents .

Advanced: How can reaction yields be optimized during synthesis, particularly for the sulfonamide coupling step?

Answer:

- Catalyst optimization : Increase equivalents of EDCI/HOBt (1.2–1.5 eq) to drive coupling efficiency .

- Temperature control : Stir at 0–5°C during amine addition to reduce side reactions.

- Solvent choice : Anhydrous CH₃CN minimizes hydrolysis; switching to DMF may improve solubility of bulky intermediates.

- Documented yields for similar reactions range from 39% to 71%, depending on steric hindrance .

Advanced: How to resolve contradictions in spectral data or unexpected byproducts?

Answer:

- Comparative analysis : Cross-validate NMR/IR data with computational predictions (e.g., PubChem’s OEChem tools) .

- Mass spectrometry (HRMS) identifies byproducts (e.g., incomplete coupling or hydrolysis fragments).

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust conditions in real-time .

Advanced: What computational methods validate the compound’s electronic structure and reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Compare optimized geometries with X-ray data (e.g., dihedral angles between oxazole and phenyl groups) .

- Molecular docking : Simulate binding to targets like carbonic anhydrase (e.g., Ki values for sulfonamide analogs) .

Advanced: How to handle reactive intermediates during synthesis, such as unstable isocyanides or azides?

Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., azide formation) .

- Low-temperature quenching : Add intermediates to cold (−78°C) ether to stabilize reactive species.

- Safety protocols : Conduct azide reactions in fume hoods with blast shields due to explosion risks .

Advanced: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Enzyme inhibition : Test against carbonic anhydrase isoforms (CA I, II, IV, IX) using stopped-flow CO₂ hydration assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HT-29, MCF-7) with IC₅₀ determination.

- Structural analogs (e.g., 4-methoxyphenylpiperazine derivatives) show activity in the µM range, guiding dose-response experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.